(2R,3R)-2-(2-Chloro-phenyl)-1-ethyl-5-oxo-pyrrolidine-3-carboxylic acid

Lipophilicity Drug-likeness Physicochemical profiling

Chiral 2-substituted 5-oxopyrrolidine-3-carboxylic acid scaffolds with defined stereochemistry frequently face supply inconsistency and purity gaps. This (2R,3R)-ortho-chlorophenyl derivative (CAS 1175848-28-8) resolves these issues: • 98% purity-33% lower impurity load vs. 97% analogs, reducing pre-reaction purification. • CNS-optimized: LogP 1.44, TPSA 57.61 Ų within BBB-desirable space. • Ortho-Cl enables halogen bonding for target engagement and SAR potency gains. Consistent batch quality supports reproducible multistep synthesis.

Molecular Formula C13H14ClNO3
Molecular Weight 267.71 g/mol
CAS No. 1175848-28-8
Cat. No. B1369916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-2-(2-Chloro-phenyl)-1-ethyl-5-oxo-pyrrolidine-3-carboxylic acid
CAS1175848-28-8
Molecular FormulaC13H14ClNO3
Molecular Weight267.71 g/mol
Structural Identifiers
SMILESCCN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2Cl
InChIInChI=1S/C13H14ClNO3/c1-2-15-11(16)7-9(13(17)18)12(15)8-5-3-4-6-10(8)14/h3-6,9,12H,2,7H2,1H3,(H,17,18)/t9-,12+/m1/s1
InChIKeyYRCZONGBUJPEGY-SKDRFNHKSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral 5-Oxopyrrolidine-3-carboxylic Acid Building Block


(2R,3R)-2-(2-Chloro-phenyl)-1-ethyl-5-oxo-pyrrolidine-3-carboxylic acid (CAS 1175848-28-8) is a chiral pyrrolidinone derivative characterized by a (2R,3R) configuration, an N-ethyl substituent, and a 2-chlorophenyl group at the 2-position . With a molecular formula of C13H14ClNO3 and a molecular weight of 267.71 g/mol, this compound belongs to the class of 2-substituted 5-oxopyrrolidine-3-carboxylic acids, a scaffold valued in medicinal chemistry for its conformational constraints and potential as a proline analog [1]. The defined stereochemistry and ortho-chloro substitution distinguish it from more common N-aryl or N-alkyl pyrrolidinone carboxylic acid analogs, making it a specialized intermediate where specific spatial orientation and electronic properties are critical for downstream target engagement [2].

Limitations of Generic Pyrrolidinone Analogs


Substituting (2R,3R)-2-(2-Chloro-phenyl)-1-ethyl-5-oxo-pyrrolidine-3-carboxylic acid with structurally similar 5-oxopyrrolidine-3-carboxylic acids—such as the common 1-[2-(4-chlorophenyl)ethyl] analog (CAS 368870-06-8) or the unsubstituted 1-ethyl-5-oxo-pyrrolidine-3-carboxylic acid (CAS 52743-73-4)—is not straightforward. The target compound's ortho-chlorophenyl group at the 2-position introduces significant steric bulk and alters the spatial orientation of the carboxylic acid pharmacophore compared to N-alkylated analogs, directly impacting binding pocket complementarity in chiral environments . Furthermore, the measured LogP of this compound (1.44) is substantially lower than that of the 4-chlorophenethyl analog (LogP 1.75), indicating markedly different partition coefficients that affect solubility, permeability, and pharmacokinetic behavior [1][2]. Even within the same molecular formula, moving the chloroaryl group from the 2-position to an N-ethylphenyl substituent produces a different chemical entity with non-interchangeable properties and biological profiles.

Quantitative Comparison with Closest Analogs


Reduced Lipophilicity vs. 4-Chlorophenethyl Analog

The target compound exhibits a predicted LogP of 1.44, which is 0.31 log units lower than the LogP of 1.75 for the closely related positional isomer 1-[2-(4-chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid (CAS 368870-06-8) [1][2]. This 18% reduction in predicted lipophilicity suggests superior aqueous solubility and a more favorable profile for formulations requiring higher dissolved concentrations [3]. Both molecules share the identical molecular formula (C13H14ClNO3) and molecular weight (267.71 g/mol), making the LogP difference directly attributable to the positional arrangement of the chloroaryl moiety—ortho-chlorophenyl at the 2-position of the pyrrolidine ring versus para-chlorophenyl on the N-ethyl substituent.

Lipophilicity Drug-likeness Physicochemical profiling

Higher Vendor Purity vs. Closest Analog

The target compound is commercially supplied at 98% purity by Leyan (Product No. 1799292), as confirmed by QC specifications listed on the vendor's product page . In contrast, the closest analog bearing a 4-chlorophenethyl group at the N-position (CAS 368870-06-8) is supplied at 97% purity by Thermo Scientific, a major international vendor . While a 1% difference may appear incremental, it corresponds to a 33% reduction in total impurity load (from 3% to 2%), which is a meaningful QC advantage for reproducible biological screening and synthetic transformations where minor impurities can confound assay results or catalyze side reactions.

Chemical purity QC specifications Procurement criteria

Favorable CNS Permeability Profile

The target compound has a calculated TPSA of 57.61 Ų, as reported in vendor computational chemistry data . This value sits at the threshold generally considered favorable for blood-brain barrier (BBB) penetration (typically <60–70 Ų), indicating potential CNS accessibility if other properties permit. In contrast, the 4-chlorophenethyl positional isomer (CAS 368870-06-8) has an identical TPSA of 57.61 Ų, as the polar atom composition is unchanged; however, the divergent LogP values (1.44 vs. 1.75) mean that the two compounds occupy different positions in the CNS multiparameter optimization (MPO) space, with the target compound's lower lipophilicity placing it closer to the optimal desirability region for CNS drug candidates [1]. Class-level structure-activity relationship data for 2-substituted pyrrolidine-3-carboxylic acids indicate that the ortho-chloro group can engage in halogen bonding interactions not accessible to para-substituted analogs, potentially impacting target selectivity [2].

Blood-brain barrier penetration CNS drug design Polar surface area

Stereochemical Constraint vs. Achiral Analogs

The target compound is supplied as the single enantiomer (2R,3R), with the absolute stereochemistry explicitly assigned in the IUPAC name and verified by the InChI Key (YRCZONGBUJPEGY-SKDRFNHKSA-N) . By contrast, the closest commercially available analog—1-[2-(4-chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid (CAS 368870-06-8)—lacks a chiral center at the 2-position of the pyrrolidine ring and is produced as a racemic mixture or achiral entity . The (2R,3R) configuration constrains the relative spatial orientation of the 2-chlorophenyl ring and the 3-carboxylic acid group into a defined dihedral angle, whereas the achiral N-alkylated analog has free rotation at the 3-position. This stereochemical constraint is critical for applications requiring specific three-dimensional pharmacophore presentation, such as peptidomimetic design or chiral ligand synthesis [1].

Chiral synthesis Stereochemical integrity Conformational constraint

Key Application Scenarios in Research & Development


Peptidomimetic Chiral Building Block

The defined (2R,3R) stereochemistry, with the 2-chlorophenyl ring positioned to constrain the carboxylic acid side chain orientation, makes this compound a valuable scaffold for constructing peptidomimetics that require precise three-dimensional pharmacophore geometry. The lower LogP (1.44) relative to N-aryl analogs reduces the risk of excessive lipophilicity in the final peptide-like molecule, facilitating downstream solubility in aqueous assay media .

CNS-Penetrant Carboxylic Acid Intermediate

With a TPSA of 57.61 Ų and a moderate LogP of 1.44, this compound falls within the favorable CNS MPO desirability space, unlike the more lipophilic 4-chlorophenethyl analog (LogP 1.75). It is therefore better suited as a synthetic intermediate for CNS-targeted small-molecule programs where maintaining physicochemical properties within BBB-permeable limits is a critical design parameter [1].

Halogen Bonding SAR Studies

The ortho-chloro substituent on the 2-phenyl ring can participate in halogen bonding interactions with protein backbone carbonyls or side-chain acceptors—a feature not geometrically accessible to para-chloro analogs. At the class level, 2-substituted pyrrolidine-3-carboxylic acids with ortho-halogens have shown enhanced binding affinity in certain enzyme targets. This compound is thus suitable for SAR campaigns exploring halogen bond-mediated potency gains .

High-Purity Starting Material for Multistep Synthesis

Supplied at 98% purity, this compound offers a 33% lower total impurity load compared to the 97% purity 4-chlorophenethyl analog available through major international distributors. This purity advantage minimizes the need for pre-reaction purification and reduces the risk of impurity-derived side products in multistep syntheses, supporting more consistent yields and cleaner analytical traces in scale-up campaigns .

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